2-Hydroxypropyl acrylate

Description

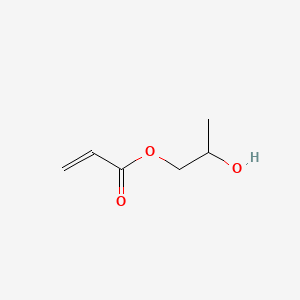

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMWHWAWHPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32029-53-1 | |

| Record name | Hydroxypropyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32029-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022143 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

149 °F (closed cup), 65 °C, 207 °F, 149 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

999-61-1, 32029-53-1 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL MONOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17T4R74K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-hydroxypropyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AT1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxypropyl Acrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Hydroxypropyl acrylate (B77674) (2-HPA). The information is intended to support research and development activities where this versatile monomer is utilized.

Chemical Identity and Structure

2-Hydroxypropyl acrylate is an ester of acrylic acid and propylene (B89431) glycol.[1] It is a hydrophilic acrylate monomer that contains a secondary hydroxyl group, which makes it a valuable component in the synthesis of various polymers.[2] The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the formation of polymers with tailored properties, such as improved adhesion, flexibility, and cross-linking capabilities.[2][3] Commercial 2-HPA is typically a mixture of two isomers: this compound (major component) and 1-methyl-2-hydroxyethyl acrylate.[2]

The chemical structure of the primary isomer of this compound is depicted below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to light-yellow liquid with a sweetish, solvent-like odor.[4][5] It is miscible with water and many organic solvents.[6] A summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxypropyl prop-2-enoate | [6] |

| CAS Number | 999-61-1 | [6] |

| Molecular Formula | C₆H₁₀O₃ | [6] |

| Molecular Weight | 130.14 g/mol | [6] |

| Appearance | Clear, colorless to light-yellow liquid | [4][5] |

| Odor | Sweetish, solvent-like | [4][5] |

| Density | 1.044 - 1.054 g/cm³ at 20-25 °C | [1][3][7] |

| Boiling Point | ~77 °C at 5 mmHg; 198.5 °C at 760 mmHg | [1][8] |

| Melting/Freezing Point | -23.4 °C | [8] |

| Flash Point | 99 °C (closed cup) | [1][7] |

| Vapor Pressure | 0.1 mbar at 20 °C | [8] |

| Viscosity | 9.1 mPa·s at 20 °C | [1][7] |

| Water Solubility | Miscible | [6] |

| log Kow (Partition Coefficient) | 0.35 | [6] |

| Refractive Index | 1.4470 at 20 °C | [6] |

Table 2: Chemical and Purity Specifications (Typical)

| Property | Value | Reference(s) |

| Purity (Assay) | min. 96.5 - 98.5 % | [7][8] |

| Acid Value (as acrylic acid) | max. 0.5 mg KOH/g | [7][8] |

| Water Content | max. 0.1 - 0.5 % | [7][8] |

| Inhibitor (MEHQ) | 250 ± 50 ppm | [8] |

Chemical Reactivity

The bifunctional nature of 2-HPA, containing both an acrylate double bond and a hydroxyl group, dictates its chemical reactivity. It readily undergoes addition reactions and is a versatile feedstock for chemical synthesis.[1]

-

Polymerization: The acrylate group allows for free-radical polymerization to form homopolymers or copolymers with a variety of other monomers such as acrylic acid, other acrylates, styrene, and vinyl acetate.[1][9] This is the most common reaction and is utilized in the production of coatings, adhesives, and plastics.[2][3]

-

Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo typical alcohol reactions. It can be cross-linked with isocyanates to form urethane (B1682113) linkages or with epoxides.[3] This reactivity is crucial for developing thermosetting resins and improving properties like chemical resistance and durability.[2][3]

The following diagram illustrates the key reactive sites of this compound.

Caption: Reactivity of this compound.

Experimental Protocols

Accurate characterization of 2-HPA is essential for its effective use. The following section details common analytical methods for its analysis.

Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of 2-HPA and quantifying impurities.

-

Objective: To determine the assay of 2-HPA and quantify related substances, such as propylene glycol diacrylate.[8]

-

Methodology (based on OSHA Method PV2078): [7]

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase.

-

Sample Preparation: Samples are typically desorbed from a solid sorbent tube (e.g., coconut shell charcoal coated with 4-tert-butylcatechol) using a solvent mixture like 95:5 (v/v) methylene (B1212753) chloride/methanol.[7]

-

Injection: A small volume (e.g., 1-2 µL) of the desorbed sample is injected into the GC.

-

GC Conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 200-250 °C.

-

Detector Temperature: Typically 250-300 °C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Quantification: An internal standard (e.g., n-hexanol) is often used for accurate quantification.[7] The concentration of 2-HPA is determined by comparing its peak area to that of a calibration curve prepared with certified reference standards.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of 2-HPA, particularly in complex matrices.

-

Objective: To quantify 2-HPA in various samples, including receptor fluids from skin permeation studies.[10]

-

Methodology (based on a published study): [10]

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a Kinetex C18 (2.6 µm, 100 x 4.6 mm).[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with a small amount of acid (e.g., 0.01% phosphoric acid) to ensure good peak shape.[10] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]

-

Flow Rate: Typically 0.6 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Detection: UV detection at a wavelength appropriate for the acrylate chromophore (e.g., 210 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

-

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to identify the functional groups present in the 2-HPA molecule. A typical ATR-IR spectrum would show characteristic absorption bands:

-

O-H stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch (ester): A strong, sharp band around 1720 cm⁻¹.

-

C=C stretch (alkene): A band around 1635 cm⁻¹.

-

C-O stretch: Bands in the region of 1100-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 2-HPA.

-

¹H NMR: The spectrum would show distinct signals for the vinyl protons (δ 5.8-6.5 ppm), the methine and methylene protons of the hydroxypropyl group (δ 3.5-4.5 ppm), the methyl protons (a doublet around δ 1.2 ppm), and the hydroxyl proton.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon (~166 ppm), the vinyl carbons (~128 and ~131 ppm), and the carbons of the hydroxypropyl group (~20, ~65, and ~68 ppm).

Experimental and Analytical Workflow

A typical workflow for the characterization and quality control of this compound is outlined below.

Caption: A typical analytical workflow for 2-HPA.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[12] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[12] Proper personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or under a fume hood. To prevent unwanted polymerization, 2-HPA is typically stabilized with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) and should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective.[1] It should be stored in a cool, dry place away from heat and direct sunlight.[1]

References

- 1. jamorin.com [jamorin.com]

- 2. polysciences.com [polysciences.com]

- 3. atamankimya.com [atamankimya.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. 2-Hydroxyethyl acrylate(818-61-1) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osha.gov [osha.gov]

- 8. jamorin.com [jamorin.com]

- 9. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]

- 10. Dermal permeation of this compound, a model water-miscible compound: Effects of concentration, thermodynamic activity and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound | Occupational Safety and Health Administration [osha.gov]

synthesis of 2-Hydroxypropyl acrylate from acrylic acid

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Acrylate (B77674) from Acrylic Acid

Introduction

2-Hydroxypropyl acrylate (HPA) is a reactive functional monomer widely utilized in the synthesis of polymers for various industrial applications.[1][2][3] Due to the presence of both a hydroxyl group and a polymerizable double bond, HPA is a valuable comonomer in the production of thermosetting coatings, adhesives, sealants, elastomers, and UV-curable resins.[1][2][4][5] Its incorporation into polymer chains enhances properties such as flexibility, adhesion, durability, and chemical resistance.[4][5][6] The primary industrial route for synthesizing HPA is the catalyzed liquid-phase esterification of acrylic acid with propylene (B89431) oxide.[1][7] This guide provides a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and a comparative analysis of catalytic systems.

Reaction Mechanism and Key Components

The synthesis of this compound proceeds via the ring-opening addition of propylene oxide to acrylic acid. This reaction is an esterification where the carboxylic acid group of acrylic acid attacks the epoxide ring of propylene oxide. The reaction is typically conducted in the presence of a catalyst to achieve high yield and selectivity. A polymerization inhibitor is also essential to prevent the spontaneous polymerization of both the acrylic acid reactant and the HPA product.

Reactants:

-

Acrylic Acid (CH₂=CHCOOH): The carboxylic acid source.

-

Propylene Oxide (CH₃CH(O)CH₂): The epoxide that provides the hydroxypropyl group.

Catalyst: The choice of catalyst is crucial for the reaction's efficiency.[1] Various catalysts, primarily Lewis acids and bases, have been employed.[7] These include chromium compounds, iron salts, tertiary amines, and ion-exchange resins.[7]

Polymerization Inhibitor: To ensure the stability of the monomer product and prevent unwanted polymerization during synthesis and storage, an inhibitor is added.[5] Common inhibitors include hydroquinone (B1673460) (HQ) and p-hydroxyanisole (MEHQ).[8][9]

The chemical equation for the synthesis is as follows: CH₂=CHCOOH + CH₃CH(O)CH₂ → CH₂=CHCOOCH₂CH(OH)CH₃ (this compound) and CH₂=CHCOOCH(CH₃)CH₂OH (1-Methyl-2-hydroxyethyl acrylate)

Commercial HPA is typically a mixture of these two isomers.[7][10]

Catalytic Systems and Performance

The selection of a catalyst significantly impacts the reaction temperature, yield, and by-product formation. The table below summarizes the performance of various catalytic systems reported in the literature.

| Catalyst System | Reaction Temperature (°C) | Yield (%) | Notes |

| Iron (III) Chloride (FeCl₃) | 75 - 80 | 88.3 | Can lead to colored by-products.[1] |

| Composite (Chromium trioxide & Iron acrylate) | 90 | 91 | High yield, but chromium trioxide is a strong oxidant and poses handling risks.[1] |

| K-Fe/ZrO₂ Solid Base | 100 | 77.8 | Offers good stability and catalytic activity.[1] |

| Iron (III) Oxide (Fe₂O₃) | 80 - 85 | Not specified | Used in several patented procedures.[8][9] |

Experimental Protocols

The following section details a generalized experimental procedure for the synthesis of this compound based on common laboratory practices described in patent literature.[8][9]

Materials and Equipment

-

Reactants: Acrylic acid (inhibitor-free or with known inhibitor content), Propylene oxide.

-

Inhibitor: p-Hydroxyanisole (MEHQ) or Hydroquinone (HQ).[8][9]

-

Equipment: 1000 mL four-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, constant pressure dropping funnel, water bath, and a vacuum distillation setup.

Synthesis Procedure

-

Reactor Setup: Assemble the four-neck flask in a water bath. Equip it with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

-

Initial Charge: Charge the flask with acrylic acid (e.g., 1.0 mol), the catalyst, iron (III) oxide (e.g., 0.023–0.025 mol), and a polymerization inhibitor like MEHQ.[8]

-

Heating: Begin stirring and heat the mixture in the water bath to a temperature of 80–85°C.[8][9]

-

Propylene Oxide Addition: Once the reaction temperature is stable, begin the dropwise addition of propylene oxide (e.g., 1.0–1.2 mol) from the dropping funnel.[8] The addition should be controlled over a period of 1 to 2 hours to maintain the reaction temperature.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80–85°C for an additional 0.5 to 1.5 hours to ensure the reaction goes to completion.[8]

-

Monitoring: The reaction progress can be monitored by taking samples and measuring the remaining acrylic acid content. The reaction is considered complete when the mass percentage of acrylic acid is below a target threshold, such as <0.5%.[11]

Purification

-

Transfer: Cool the reaction mixture and transfer the crude product to a Claisen distilling flask.[8]

-

Inhibitor Addition: Add another small amount of polymerization inhibitor to the flask to prevent polymerization during distillation.[8][9]

-

Reduced-Pressure Distillation: Perform a vacuum distillation to purify the this compound. Collect the fraction that distills at 73–79°C under a pressure of 4–6 mmHg.[8] This step removes unreacted starting materials and heavier by-products.

Process and Reaction Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for HPA synthesis.

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Toxicity: this compound is considered toxic.[1] The minimum allowed concentration in the air is 3mg/m³.[1] It can cause severe eye burns and is corrosive to the skin.[12]

-

Inhibitor Requirement: HPA must always be stored under air, never under inert gases, as oxygen is required for the stabilizer to function effectively.[5] The storage temperature should not exceed 35°C.[5]

-

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

-

Chromium Catalysts: Chromium trioxide is a strong oxidant and presents significant handling, storage, and transportation risks due to its oxidizing and corrosive nature.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound (2-HPA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 3. adakem.com [adakem.com]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. jamorin.com [jamorin.com]

- 6. polysciences.com [polysciences.com]

- 7. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 9. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. CN102584581A - Preparation process of hydroxy-propyl acrylate - Google Patents [patents.google.com]

- 12. osha.gov [osha.gov]

An In-depth Technical Guide to 2-Hydroxypropyl Acrylate Monomer for Polymerization in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, particularly in the field of drug delivery. This document details the monomer's physicochemical characteristics, various polymerization techniques, and methods for polymer characterization. Furthermore, it explores the application of poly(2-hydroxypropyl acrylate) (PHPA) in stimuli-responsive drug delivery systems.

Physicochemical Properties of this compound (2-HPA)

This compound is an ester of acrylic acid, valued for its hydroxyl functionality which imparts hydrophilicity and provides a site for further chemical modification or crosslinking.[1] It is a clear, colorless liquid with a mild ester-like odor.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Monomer

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Odor | Ester-like, mild pungent[2] |

| Density | 1.044 g/cm³ at 25 °C[2] |

| Boiling Point | 77 °C at 10 mmHg[2] |

| Freezing/Melting Point | -23.39 °C[2] |

| Viscosity | 9.1 mPa·s at 20 °C[2] |

| Flash Point | 99 °C (closed cup)[2] |

| Solubility | Miscible with water and most organic solvents. |

Polymerization of this compound

2-HPA readily undergoes polymerization via several techniques, allowing for the synthesis of polymers with tailored molecular weights, architectures, and functionalities. The presence of the hydroxyl group can influence polymerization kinetics and polymer properties.

Free Radical Polymerization

Free radical polymerization is a common and straightforward method for polymerizing 2-HPA.[1] This technique can be initiated using thermal or photochemical initiators.

Experimental Protocol: Solution Free Radical Polymerization of 2-HPA

-

Materials: this compound (inhibitor removed), azobisisobutyronitrile (AIBN) as the initiator, and a suitable solvent such as 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF).

-

Procedure: a. In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of 2-HPA monomer in the chosen solvent. b. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. In a separate container, dissolve a calculated amount of AIBN in a small amount of the same solvent. d. Under a nitrogen atmosphere, add the initiator solution to the monomer solution. e. Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain for a predetermined time (e.g., 4-24 hours) with continuous stirring. f. After the desired reaction time, cool the mixture to room temperature. g. Precipitate the resulting polymer by pouring the solution into a non-solvent, such as diethyl ether or hexane. h. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of 2-HPA

-

Materials: this compound (inhibitor removed), a suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate), AIBN as the initiator, and a solvent like tert-butanol.

-

Procedure: a. In a Schlenk flask, combine the 2-HPA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate. b. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. c. Backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at a specific temperature (e.g., 80 °C) and stir for the desired reaction time (e.g., 8-24 hours).[3] e. Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. f. Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to achieve well-controlled polymerization of various monomers, including acrylates.

Experimental Protocol: ATRP of 2-HPA (Adapted from HEA polymerization)

-

Materials: this compound (inhibitor removed), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent system (e.g., a mixture of methanol (B129727) and water).

-

Procedure: a. To a Schlenk flask, add the CuBr catalyst and a magnetic stir bar. b. Seal the flask and purge with an inert gas. c. Add the deoxygenated solvent and the PMDETA ligand via syringe and stir until the catalyst dissolves to form the catalyst complex. d. In a separate flask, prepare a solution of the 2-HPA monomer and the EBiB initiator in the deoxygenated solvent. e. Transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula or syringe. f. Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 20-50 °C). g. Monitor the polymerization by taking samples at regular intervals to determine monomer conversion. h. Upon reaching the desired conversion, terminate the polymerization by opening the flask to air and diluting with a suitable solvent. i. Remove the copper catalyst by passing the polymer solution through a column of neutral alumina. j. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Characterization of Poly(this compound) (PHPA)

The synthesized PHPA requires thorough characterization to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.

Table 2: Polymer Characterization Techniques and Protocols

| Technique | Experimental Protocol |

| Size Exclusion Chromatography (SEC) | Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or DMF containing a salt like LiBr) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm filter. Inject the sample into an SEC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector. Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purpose: To confirm the polymer structure and determine monomer conversion. Protocol: Dissolve a small amount of the polymer (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For ¹H NMR, typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds for quantitative analysis. For ¹³C NMR, a higher number of scans is typically required. The disappearance of the vinyl proton signals (typically 5.8-6.5 ppm) from the monomer confirms polymerization. |

| Differential Scanning Calorimetry (DSC) | Purpose: To determine the glass transition temperature (Tg) of the polymer. Protocol: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it. Place the pan in the DSC instrument. A typical temperature program involves heating the sample to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10-20 °C/min to erase its thermal history, followed by cooling at the same rate, and then a second heating scan at the same rate. The Tg is determined from the inflection point of the step change in the heat flow curve during the second heating scan.[4] |

| Thermogravimetric Analysis (TGA) | Purpose: To evaluate the thermal stability and decomposition profile of the polymer. Protocol: Place a small, accurately weighed sample (5-10 mg) of the polymer in a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10-20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[5] The instrument records the mass of the sample as a function of temperature. The onset of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its derivative. |

Application in Stimuli-Responsive Drug Delivery

PHPA-based hydrogels are of significant interest in drug delivery due to their ability to respond to external stimuli, such as pH and temperature, leading to controlled drug release.[6]

pH-Responsive Drug Release

The swelling of PHPA hydrogels can be influenced by the pH of the surrounding environment, particularly when copolymerized with ionizable monomers like acrylic acid.

Figure 1: Logical workflow of pH-responsive drug release from a PHPA-co-acrylic acid hydrogel.

At low pH, acidic groups in the copolymer are protonated, leading to increased hydrogen bonding and a collapsed hydrogel network, thus retarding drug release.[7] Conversely, at higher pH levels, these groups deprotonate, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and subsequent release of the encapsulated drug.[7]

Temperature-Responsive Drug Release

PHPA exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and collapses as the temperature is raised above the LCST.[8] This property can be harnessed for temperature-triggered drug release.

Figure 2: Mechanism of temperature-responsive drug release from a PHPA hydrogel.

Below the LCST, the hydrogel is swollen and can effectively encapsulate a therapeutic agent. When the temperature is increased above the LCST (e.g., to physiological temperature), the polymer chains dehydrate and collapse, squeezing out the entrapped drug.[1] The LCST of PHPA can be tuned by copolymerization with other monomers to match specific application requirements.[8]

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers with significant potential in biomedical applications. Its versatile polymerization behavior allows for the creation of well-defined polymers and stimuli-responsive hydrogels. The ability of PHPA-based materials to respond to pH and temperature changes offers exciting opportunities for the development of advanced and targeted drug delivery systems. This guide provides a foundational understanding and practical protocols for researchers and scientists working in this dynamic field.

References

- 1. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications [mdpi.com]

- 2. Polymer-based thermoresponsive hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism and regulation of LCST behavior in poly(hydroxypropyl acrylate)-based temperature-sensitive hydrogels - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Reactivity of 2-Hydroxypropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropyl acrylate (B77674) (2-HPA) is a versatile functional monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, and biomedical materials. Its unique combination of a reactive acrylate group and a hydrophilic hydroxyl group imparts specific and desirable properties to the resulting polymers. This technical guide provides a comprehensive overview of the solubility and reactivity of 2-HPA, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of associated chemical processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of acrylate-based polymers.

Introduction

2-Hydroxypropyl acrylate is a clear, colorless liquid that is a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate. The presence of both a polymerizable acrylate moiety and a reactive hydroxyl group makes 2-HPA a valuable building block in polymer chemistry. The acrylate group allows for free-radical polymerization to form a wide variety of copolymers, while the hydroxyl group provides a site for post-polymerization modification, such as crosslinking, and enhances properties like adhesion and hydrophilicity. A thorough understanding of its solubility and reactivity is crucial for its effective use in material design and formulation.

Solubility of this compound

2-HPA exhibits broad miscibility with water and a range of common organic solvents, a property attributable to its hydroxyl group and relatively small molecular size.

Quantitative Solubility Data

The solubility of 2-HPA in various solvents is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | Miscible in all proportions[1] |

| Water | 25 | 100 g/100 mL[2] |

| Ethanol | Ambient | Soluble[3] |

| Acetone | Ambient | Soluble[3] |

| Oxygenated Solvents | Ambient | Miscible[2] |

| Common Organic Solvents | Ambient | Soluble[4] |

Note: "Soluble" and "Miscible" are reported where quantitative data is not available. Further empirical testing is recommended for specific application requirements.

Experimental Protocol for Determining Solubility

This guideline describes two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method.

Flask Method (for solubilities > 10 mg/L):

-

Apparatus:

-

Constant temperature water bath

-

Stoppered flasks

-

Magnetic stirrers and stir bars

-

Analytical balance

-

Centrifuge (optional)

-

Apparatus for the chosen analytical method (e.g., HPLC, GC)

-

-

Procedure:

-

Add an excess amount of 2-HPA to a flask containing a known volume of water.

-

Place the flask in a constant temperature bath and stir the mixture to facilitate the dissolution process. The stirring should be vigorous enough to create a vortex but not so vigorous as to cause splashing.

-

Continue stirring until equilibrium is reached. This can be determined by taking samples of the aqueous phase at different time points and analyzing the concentration of 2-HPA until it remains constant. A preliminary test can help estimate the time required.

-

Once equilibrium is reached, stop the stirring and allow any undissolved 2-HPA to settle. If necessary, centrifuge the sample to aid in phase separation.

-

Carefully extract an aliquot of the clear aqueous phase, ensuring no undissolved droplets are included.

-

Determine the concentration of 2-HPA in the aliquot using a suitable and validated analytical method.

-

Repeat the determination at least twice.

-

Column Elution Method (for solubilities < 10 mg/L):

-

Apparatus:

-

Jacketed chromatography column

-

Constant temperature water bath with a circulating pump

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Apparatus for the chosen analytical method

-

-

Procedure:

-

Coat an inert support material with an excess of 2-HPA. This is typically done by dissolving the 2-HPA in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

Pack the coated support material into the chromatography column.

-

Pump water through the column at a slow, constant flow rate.

-

Collect fractions of the eluate and determine the concentration of 2-HPA in each fraction using a suitable analytical method.

-

Continue collecting and analyzing fractions until the concentration of 2-HPA in the eluate becomes constant, indicating that a saturated solution is being eluted.

-

The solubility is the plateau concentration.

-

A general gravimetric or spectroscopic method can be employed to determine the solubility of 2-HPA in various organic solvents.

-

Apparatus:

-

Vials with screw caps

-

Shaker or vortex mixer

-

Analytical balance

-

Apparatus for the chosen analytical method (e.g., UV-Vis spectrophotometer, GC, HPLC)

-

-

Procedure:

-

Prepare a series of vials, each containing a known mass or volume of the organic solvent.

-

Incrementally add known amounts of 2-HPA to each vial.

-

After each addition, securely cap the vial and agitate it (e.g., using a shaker or vortex mixer) until the 2-HPA is fully dissolved.

-

Continue adding 2-HPA until a point is reached where it no longer dissolves, and a separate phase or turbidity is observed.

-

The solubility can be reported as the maximum amount of 2-HPA that completely dissolves in a given amount of solvent.

-

For more precise measurements, a calibration curve can be generated using a suitable analytical technique (e.g., UV-Vis spectroscopy if 2-HPA has a chromophore, or GC/HPLC). Saturated solutions are prepared, allowed to equilibrate, and the concentration of the dissolved 2-HPA in the supernatant is determined by referencing the calibration curve.

-

Reactivity of this compound

The reactivity of 2-HPA is dominated by the chemistry of its acrylate and hydroxyl functional groups.

Polymerization and Copolymerization

2-HPA readily undergoes free-radical polymerization to form poly(this compound) and can be copolymerized with a wide variety of other monomers to tailor the properties of the resulting polymer.[5] Common comonomers include other acrylates, methacrylates, styrene, and vinyl acetate. The reactivity ratios of the monomers in a copolymerization system are critical parameters that describe the composition of the resulting copolymer.

The determination of monomer reactivity ratios typically involves polymerizing mixtures of the two monomers at various initial feed ratios to low conversion, followed by analysis of the resulting copolymer composition.

General Workflow:

Fineman-Ross Method:

This is a linearization method used to determine reactivity ratios (r₁ and r₂).

-

Data Collection: For each experiment with a different initial monomer feed ratio, determine the mole fraction of each monomer in the feed (f₁ and f₂) and the mole fraction of each monomer in the resulting copolymer (F₁ and F₂).

-

Calculation: Calculate the parameters G and H using the following equations:

-

G = (F₁/F₂) * [(f₂/f₁)²]

-

H = (F₁²/F₂²) * (f₂/f₁)

-

-

Plotting: Plot G versus H. The data should fall on a straight line.

-

Determination of Reactivity Ratios: The slope of the line is equal to r₁, and the y-intercept is equal to -r₂.

Kelen-Tüdös Method:

This is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.

-

Data Collection: Same as the Fineman-Ross method.

-

Calculation: Calculate the parameters η (eta) and ξ (xi) using the following equations:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

Where G and H are the Fineman-Ross parameters, and α is an arbitrary constant, typically calculated as the square root of the product of the minimum and maximum H values (α = √(Hmin * Hmax)).

-

-

Plotting: Plot η versus ξ.

-

Determination of Reactivity Ratios: The y-intercept of the line is equal to -r₂/α, and the value of η at ξ=1 is equal to r₁.

In-situ NMR Spectroscopy:

This technique allows for the real-time monitoring of monomer consumption during the copolymerization reaction, providing a more efficient way to determine reactivity ratios.

-

Experimental Setup:

-

NMR spectrometer equipped with a variable temperature probe.

-

NMR tubes.

-

A known concentration of an internal standard that does not participate in the reaction.

-

-

Procedure:

-

Prepare a solution of the two monomers, an initiator (e.g., AIBN), and the internal standard in a suitable deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the vinyl protons of each monomer and the signal of the internal standard.

-

The concentration of each monomer at each time point can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard.

-

From the monomer conversion data, the instantaneous copolymer composition can be determined at various points during the reaction.

-

This data can then be used with integrated forms of the copolymerization equation to calculate the reactivity ratios.

-

Crosslinking Reactions

The hydroxyl group of 2-HPA provides a reactive site for crosslinking, which can be utilized to form three-dimensional polymer networks. This is often achieved by reacting the hydroxyl groups with di- or poly-functional crosslinking agents such as isocyanates or melamines.[5]

The degree of crosslinking can be estimated by measuring the swelling behavior of the polymer in a good solvent.

-

Apparatus:

-

Vials

-

Analytical balance

-

Suitable solvent for the polymer

-

-

Procedure:

-

Prepare a sample of the crosslinked polymer of a known initial mass (mdry).

-

Immerse the polymer sample in a suitable solvent in a sealed vial.

-

Allow the sample to swell until it reaches equilibrium, which may take several hours to days.

-

Carefully remove the swollen polymer from the solvent, blot the surface to remove excess solvent, and immediately weigh it to obtain the swollen mass (mswollen).

-

The degree of swelling (Q) can be calculated as: Q = (mswollen - mdry) / mdry.

-

The volume fraction of the polymer in the swollen gel (ν₂) can be calculated, and from this, the crosslink density can be estimated using the Flory-Rehner equation. A higher degree of swelling corresponds to a lower crosslink density.

-

Photopolymerization

2-HPA can be rapidly polymerized using ultraviolet (UV) or electron beam (EB) radiation in the presence of a suitable photoinitiator. This process is widely used in coatings, inks, and 3D printing.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the reaction.

-

Apparatus:

-

A DSC instrument equipped with a UV light source.

-

DSC pans.

-

-

Procedure:

-

Prepare a formulation containing 2-HPA and a photoinitiator.

-

Place a small, accurately weighed amount of the formulation into a DSC pan.

-

Place the pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature.

-

Expose the sample to UV light of a specific intensity for a set duration.

-

The DSC will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

The rate of polymerization is proportional to the heat flow, and the total conversion can be calculated by integrating the area under the exothermic peak and dividing by the theoretical enthalpy of polymerization for the acrylate group.

-

By varying the light intensity and temperature, the kinetics of the photopolymerization can be thoroughly investigated.

-

Other Reactions

The acrylate group of 2-HPA is susceptible to Michael addition reactions with nucleophiles. It can also react violently with strong acids, strong bases, strong oxidizing agents, and peroxides, which can lead to hazardous, uncontrolled polymerization.[5]

Stability and Storage

To prevent spontaneous polymerization, 2-HPA is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ). It should be stored in a cool, dry, and well-ventilated place, away from heat, light, and sources of ignition. It is important to maintain an air headspace in the storage container, as oxygen is required for the inhibitor to function effectively. Storage under an inert atmosphere should be avoided. The temperature should not exceed 35°C. Over time, the concentration of the diacrylate impurity may increase, which can affect the performance of the monomer in polymerization reactions.

Conclusion

This compound is a highly versatile monomer with a well-defined solubility and reactivity profile. Its miscibility with water and a range of organic solvents, combined with the dual functionality of its acrylate and hydroxyl groups, makes it a valuable component in the formulation of a wide array of polymeric materials. This guide has provided a summary of its key properties and detailed experimental protocols for its characterization, which should serve as a useful resource for scientists and engineers working with this important chemical. Careful consideration of its reactivity and stability is essential for its safe handling and successful application.

References

- 1. This compound (2-HPA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 2. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound (HPA) - suntechemical.com [suntechemical.com]

- 5. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]

A Comprehensive Technical Guide to the Safe Laboratory Use of 2-Hydroxypropyl Acrylate

This guide provides an in-depth overview of the safety, handling, and emergency procedures for 2-Hydroxypropyl Acrylate (B77674) (HPA) for use by researchers, scientists, and drug development professionals. HPA is a hydrophilic acrylate monomer utilized in the synthesis of polymers for coatings, adhesives, and biomedical materials.[1] It is typically supplied as a mixture of isomers: approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate.[1] Due to its hazardous properties, a thorough understanding of its safety data is critical for laboratory use.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is toxic if swallowed, inhaled, or in contact with skin.[2][3][4] It causes severe skin burns, eye damage, and may lead to an allergic skin reaction.[2][3][5][6]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[2][3] |

| H314 | Causes severe skin burns and eye damage.[2][3][6] | |

| H317 | May cause an allergic skin reaction.[2][3][6] | |

| H335 | May cause respiratory irritation.[4] | |

| H412 | Harmful to aquatic life with long lasting effects.[3][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] | |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2][3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

Physical and Chemical Properties

The physical and chemical properties of HPA are summarized below. It is a clear, colorless liquid with a mild, ester-like pungent odor.[7][8][9]

Table 2: Physical and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃[5] |

| Molecular Weight | 130.1 g/mol [7][8] |

| Appearance | Clear, colorless liquid[7][8][10] |

| Odor | Ester-like, mild pungent[7][8][10] |

| Boiling Point | 77 °C[7][8][9] / 191°C[5] |

| Melting/Freezing Point | -23.4 °C[10] |

| Flash Point | 99 °C[7][8][9] / 65°C[5] |

| Density | 1.044 g/cm³ at 25 °C[7][8][9] |

| Vapor Pressure | 1.18 hPa at 20 °C[7][8][9] |

| Vapor Density (air=1) | 4.5[5][11] |

| Solubility in Water | Miscible[11] / Good (100 g/100ml at 25°C)[5] |

| Octanol/Water Partition Coefficient (log Kow) | 0.35[5][11] |

| Purity | min. 96.5 %[8] |

| Acid Value | max. 0.5 mg KOH/g[8] |

| Inhibitor (MEHQ) | 250 ± 50 ppm[10] |

Toxicological Information

HPA is corrosive and toxic by multiple routes of exposure. The primary health effects are related to severe irritation and burns at the site of contact.[5][12]

Table 3: Acute Toxicity Data

| Endpoint | Species | Value |

| Oral LD50 | Rat | 250 - 500 mg/kg[13] / 820 mg/kg[12] |

| Dermal LD50 | Rabbit | ~250 mg/kg[13] / 306 mg/kg[12] |

| Inhalation | Rat | Not fatal at 650 ppm for 7 hours.[13] Irritation observed at 5 ppm in a 30-day study.[13] |

Health Effects by Exposure Route

The substance can be absorbed into the body through the skin and by ingestion, causing serious local effects.[5] Inhalation may cause lung edema, while repeated contact can lead to dermatitis and skin sensitization.[5]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for HPA.

Table 4: Occupational Exposure Limits

| Organization | Limit | Notation |

| ACGIH TLV | 0.5 ppm TWA | Skin[12] |

| German MAK | 0.5 ppm TWA | Skin[12] |

| NIOSH REL | 0.5 ppm TWA | Skin, SEN[5] |

| Belgium | 0.5 ppm | - |

| Italy | 0.5 ppm | Skin[12] |

| Norway | 0.5 ppm | Skin[12] |

| UK | 0.5 ppm | Skin[12] |

| Sweden | 1.0 ppm | Skin[12] |

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.

All handling should occur in a chemical fume hood or a closed system with appropriate exhaust ventilation.[4][14] Proper PPE is essential to prevent contact.

-

Storage Conditions: Store in a cool, dry, dark, and well-ventilated location.[5][14] The storage temperature must not exceed 35°C.[7][10]

-

Stabilization: HPA must always be stored under air, never under inert gases, as oxygen is required for the stabilizer (MEHQ) to function effectively.[8][10]

-

Container Integrity: Keep containers tightly closed and protected from physical damage.[2][14] The preferred material for tanks and pipes (B44673) is stainless steel.[10]

-

Shelf Life: To prevent the accumulation of impurities like Propylene Glycol Diacrylate, it is recommended to use the product within 6 months.[7] Employ a "first-in-first-out" inventory system.[10]

-

Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidants, and peroxides, as this can lead to violent reactions and fire hazards.[5] The substance may polymerize when heated or exposed to light.[5]

Immediate medical attention is required for all routes of exposure.[2][5]

-

Inhalation: Remove the person from the exposure area to fresh air.[2] Keep them warm, at rest, and in a half-upright position.[5] If breathing is difficult or has stopped, provide respiratory support and call for immediate medical assistance.[2][15]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] If present, remove contact lenses after the initial flush.[2] Seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water.[2][5] Do NOT induce vomiting.[2][5] Have the person drink 1 to 2 glasses of water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or physician immediately.[2]

In the event of a spill, follow these emergency procedures carefully.

-

Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area.[2][11]

-

Eliminate Ignition Sources: Remove all sources of ignition as the vapor can be combustible.[2][11]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain Spill: Prevent further leakage if it is safe to do so. Keep the chemical out of drains, sewers, and water sources.[2][11]

-

Absorb: For small spills, use a non-flammable absorbent material such as clay, sand, or silica.[2][5]

-

Neutralize (Optional): If an odor or acidity problem exists, add lime or sodium bicarbonate.[2]

-

Collect Waste: Using non-sparking tools, place all saturated absorbent material into an approved, sealed container for disposal.[2]

-

Decontaminate: Flush the area with water to remove any remaining residue.[2]

References

- 1. polysciences.com [polysciences.com]

- 2. gjchemical.com [gjchemical.com]

- 3. adakem.com [adakem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ICSC 0899 - this compound [chemicalsafety.ilo.org]

- 6. scipoly.com [scipoly.com]

- 7. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]

- 8. jamorin.com [jamorin.com]

- 9. adakem.com [adakem.com]

- 10. jamorin.com [jamorin.com]

- 11. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. osha.gov [osha.gov]

- 14. Hydroxypropyl acrylate(25584-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

A Technical Guide to the Thermal Properties of Poly(2-Hydroxypropyl Acrylate)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal characteristics of poly(2-Hydroxypropyl acrylate) (p(HPA)), a polymer of significant interest in various fields, including coatings, adhesives, and biomedical applications. Understanding the thermal properties of p(HPA) is crucial for defining its processing parameters, predicting its performance at different temperatures, and ensuring its stability throughout its lifecycle. This document outlines key thermal transitions, details the standard methodologies for their determination, and presents a logical workflow for such analyses.

Quantitative Thermal Properties

The thermal behavior of a polymer is defined by key transitional temperatures. For p(HPA), an amorphous polymer, the most critical of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Comprehensive thermal data for the p(HPA) homopolymer is not extensively reported in publicly available literature, but key values have been collated below.

It is important to note that thermal properties such as the glass transition temperature can be influenced by several factors, including the polymer's molecular weight, polydispersity, and the specific isomeric structure of the hydroxypropyl group.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | -70 °C[1] | Represents the transition from a glassy to a rubbery state. |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of poly(this compound) is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. It is the standard method for determining the glass transition temperature (Tg) of polymers.

Methodology:

-